molecular formula C12H12BrN3O2S2 B3536515 Methyl (5-(((3-bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate

Methyl (5-(((3-bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B3536515
M. Wt: 374.3 g/mol
InChI Key: FQGHUWNCAGDAQN-UHFFFAOYSA-N
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Description

Methyl (5-(((3-bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-(((3-bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with an appropriate electrophile.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the thiadiazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (5-(((3-bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to a benzyl group under appropriate conditions.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on its potential as an antimicrobial, antifungal, or anticancer agent.

    Medicine: Its unique structure could be explored for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: The compound’s properties may be useful in the development of new materials, such as polymers or coatings with specific chemical resistance or mechanical properties.

Mechanism of Action

The mechanism of action of Methyl (5-(((3-bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The bromobenzyl group could interact with specific molecular targets, such as enzymes or receptors, leading to the disruption of normal cellular functions. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (5-(((2-chlorobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate
  • Methyl (5-(((4-fluorobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate
  • Methyl (5-(((3-methylbenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate

Uniqueness

Methyl (5-(((3-bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate is unique due to the presence of the bromobenzyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s binding affinity to molecular targets. Additionally, the bromobenzyl group can be selectively modified to introduce further functional groups, providing a versatile platform for the development of new derivatives with tailored properties.

Properties

IUPAC Name

methyl N-[5-[(3-bromophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2S2/c1-18-12(17)14-11-16-15-10(20-11)7-19-6-8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGHUWNCAGDAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NN=C(S1)CSCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl (5-(((3-bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate
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Methyl (5-(((3-bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate
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Methyl (5-(((3-bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate
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Methyl (5-(((3-bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate
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Methyl (5-(((3-bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate
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Methyl (5-(((3-bromobenzyl)thio)methyl)-1,3,4-thiadiazol-2-yl)carbamate

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